N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide
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Description
The name of the compound suggests that it is a complex organic molecule with multiple functional groups. It appears to contain a benzodioxol group, a tetrahydroquinazolin group, and a dimethoxyphenyl group, among others.
Synthesis Analysis
Without specific information, it’s hard to comment on the synthesis of this compound. However, it likely involves multiple steps, each introducing a different functional group.Molecular Structure Analysis
The structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine its structure.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amide groups might be hydrolyzed under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and stability.Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research on this compound could involve studying its synthesis, structure, reactivity, and potential applications.
Please consult with a chemist or a relevant expert for more accurate and detailed information. This analysis is based on general chemical principles and may not accurately reflect the properties of the specific compound you mentioned.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O8/c1-42-26-12-10-22(17-28(26)43-2)14-15-34-31(39)20-37-25-8-4-3-7-24(25)32(40)36(33(37)41)16-6-5-9-30(38)35-19-23-11-13-27-29(18-23)45-21-44-27/h10-13,17-18,24-25H,3-9,14-16,19-21H2,1-2H3,(H,34,39)(H,35,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBOWAADMXZRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCCCC(=O)NCC4=CC5=C(C=C4)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide |
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